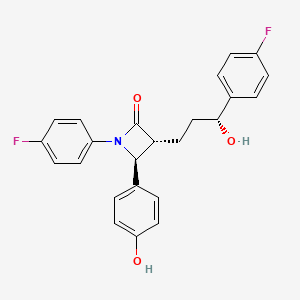

(3'R)-Ezetimibe

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3’R)-Ezetimibe: is a pharmaceutical compound primarily used to lower cholesterol levels in the blood. It works by inhibiting the absorption of cholesterol in the small intestine, making it a valuable medication for managing hypercholesterolemia and reducing the risk of cardiovascular diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3’R)-Ezetimibe involves several steps, starting from commercially available starting materials. The key steps include the formation of the azetidinone ring, which is a crucial structural component of the compound. The synthesis typically involves:

Formation of the Azetidinone Ring: This step often involves a [2+2] cycloaddition reaction between an imine and a ketene.

Introduction of the Side Chains: The side chains are introduced through various substitution reactions, often using reagents like alkyl halides or aryl halides.

Purification and Crystallization: The final product is purified through recrystallization or chromatography to obtain (3’R)-Ezetimibe in its pure form.

Industrial Production Methods: Industrial production of (3’R)-Ezetimibe follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (3’R)-Ezetimibe can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted azetidinone derivatives.

Scientific Research Applications

Chemistry: (3’R)-Ezetimibe is used as a model compound in studying azetidinone chemistry and its reactivity. It serves as a reference for developing new synthetic methodologies for azetidinone derivatives.

Biology: In biological research, (3’R)-Ezetimibe is used to study cholesterol metabolism and its regulation. It helps in understanding the mechanisms of cholesterol absorption and the role of various transporters in this process.

Medicine: Medically, (3’R)-Ezetimibe is used to treat hypercholesterolemia and reduce the risk of cardiovascular diseases. It is often prescribed in combination with statins to enhance cholesterol-lowering effects.

Industry: In the pharmaceutical industry, (3’R)-Ezetimibe is a key ingredient in the formulation of cholesterol-lowering medications. Its production and quality control are critical for ensuring the efficacy and safety of these medications.

Mechanism of Action

(3’R)-Ezetimibe works by inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is responsible for the absorption of cholesterol in the small intestine. By blocking this protein, (3’R)-Ezetimibe reduces the amount of cholesterol absorbed from the diet, leading to lower blood cholesterol levels. This mechanism involves the binding of (3’R)-Ezetimibe to the NPC1L1 protein, preventing its interaction with cholesterol molecules.

Comparison with Similar Compounds

Simvastatin: A statin that inhibits HMG-CoA reductase, reducing cholesterol synthesis in the liver.

Atorvastatin: Another statin with a similar mechanism to simvastatin but with a longer half-life.

Rosuvastatin: A statin known for its high potency in lowering cholesterol levels.

Uniqueness of (3’R)-Ezetimibe: Unlike statins, (3’R)-Ezetimibe specifically targets cholesterol absorption in the intestine rather than cholesterol synthesis in the liver. This unique mechanism makes it a valuable addition to cholesterol-lowering therapy, especially when used in combination with statins to achieve a synergistic effect.

Biological Activity

(3'R)-Ezetimibe, commonly known as ezetimibe, is a selective cholesterol absorption inhibitor that plays a crucial role in managing hypercholesterolemia and preventing cardiovascular diseases. This article delves into the biological activity of ezetimibe, highlighting its mechanisms of action, clinical implications, and recent research findings.

Ezetimibe primarily functions by inhibiting the Niemann-Pick C1-like 1 (NPC1L1) protein, which is essential for the intestinal absorption of dietary and biliary cholesterol. This inhibition results in decreased cholesterol levels in the bloodstream and promotes the liver's uptake of circulating cholesterol, thereby lowering low-density lipoprotein cholesterol (LDL-C) levels without significantly affecting the absorption of other nutrients such as fatty acids or fat-soluble vitamins .

Lipid-Lowering Effects

Ezetimibe has been extensively studied for its lipid-lowering effects. A randomized trial involving 827 patients demonstrated that ezetimibe reduced LDL-C by an average of 17.7% compared to a placebo, with significant improvements in total cholesterol and apolipoprotein B levels .

Table 1: Summary of Clinical Trials on Ezetimibe

Recent Research Findings

Recent studies have expanded the understanding of ezetimibe’s biological activity beyond lipid-lowering effects:

- Pulmonary Fibrosis Treatment : Ezetimibe has shown potential in treating idiopathic pulmonary fibrosis by inhibiting lung fibroblast fibrogenesis through the mTORC1-autophagy-SRF axis. This study highlighted that ezetimibe treatment significantly increased autophagic flux, leading to reduced collagen accumulation in lung fibroblasts .

- Combination Therapy : Research indicates that combining ezetimibe with statins enhances lipid management outcomes. A study involving South-Asian Canadians demonstrated that patients receiving ezetimibe alongside statin therapy achieved target LDL-C levels more effectively than those who doubled their statin dose alone .

Safety Profile

Ezetimibe is generally well tolerated, with a safety profile comparable to placebo. In clinical trials, adverse events were predominantly mild to moderate. While some serious adverse effects have been reported, such as hepatic dysfunction and rhabdomyolysis, these are rare when ezetimibe is used appropriately .

Properties

CAS No. |

163380-16-3 |

|---|---|

Molecular Formula |

C24H21F2NO3 |

Molecular Weight |

409.4 g/mol |

IUPAC Name |

(4S)-1-(4-fluorophenyl)-3-[(3R)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one |

InChI |

InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21?,22-,23-/m1/s1 |

InChI Key |

OLNTVTPDXPETLC-XMCWYHTOSA-N |

SMILES |

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2C(C(=O)N2C3=CC=C(C=C3)F)CC[C@H](C4=CC=C(C=C4)F)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O |

Synonyms |

(3R,4S)-1-(4-Fluorophenyl)-3-[(3R)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone; [3R-[3α(R*),4α]]-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-_x000B_hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.